Benzofuran, 2,3,4,5,6,7-hexahydro-
Description
Benzofuran derivatives are a critical class of heterocyclic compounds with a fused benzene and furan ring system. These derivatives are pivotal in drug design due to their enhanced bioavailability, metabolic stability, and diverse biological activities, including antimicrobial, anticancer, and psychostimulant effects .
Properties
CAS No. |
10198-28-4 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydro-1-benzofuran |
InChI |
InChI=1S/C8H12O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H2 |
InChI Key |
BNVMAOANLNTNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CCO2 |
Origin of Product |
United States |
Preparation Methods
Bromodimedone-Based Syntheses
The most widely documented method involves three-component condensation of 2-bromodimedone (5,5-dimethyl-1,3-cyclohexanedione), aromatic aldehydes, and malononitrile. This one-pot reaction proceeds through sequential Knoevenagel condensation and Michael addition pathways, facilitated by ethanolic pyridine with piperidine catalysis. Heating at 75°C for 2–2.5 hours yields substituted 2,3,4,5,6,7-hexahydro-1-benzofuran-3,3-dicarbonitriles with electron-donating substituents on the aryl aldehyde component enhancing reaction rates by 15–20%. Nuclear magnetic resonance (NMR) analysis confirms regioselective formation, with 13C signals at δ 112–115 ppm characteristic of the dicarbonitrile moiety.
Solvent and Catalyst Optimization
Replacing ethanol with tetrahydrofuran (THF) and employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base significantly improves diastereoselectivity. In the synthesis of dimethyl 2,3,3a,4,5,6-hexahydrobenzofuran-2,3a-dicarboxylate, DBU-mediated reactions at 0°C achieve 86% yield compared to 42% with traditional potassium carbonate systems. Gas chromatography-mass spectrometry (GC-MS) traces reveal complete consumption of starting materials within 50 minutes under these conditions.
Cyclization Strategies for Ring Formation
Enolate Intermediate Cyclizations
Base-induced cyclization of 2-(ethoxycarbonyl)cyclopentanone enolates with methyl 2-bromopropenoate represents an alternative route. DBU (3 equiv.) in THF at -50°C generates Michael adducts that spontaneously cyclize to form hexahydrobenzofuran cores. Single-crystal X-ray diffraction confirms the trans-configuration of ester groups in the resulting dimethyl 2,3,3a,4,5,6-hexahydrobenzofuran-2,3a-dicarboxylate, with bond angles of 109.5° at the furan oxygen.
Dibromoketone Cyclizations
3,4-Dibromobutan-2-one serves as a versatile electrophile for constructing the tetrahydrofuran ring. Reaction with β-ketoesters in the presence of triethylamine produces methyl 4-oxo-2,3,4,5,6,7-hexahydrobenzofuran-2-carboxylate with 72% isolated yield. Fourier-transform infrared spectroscopy (FT-IR) data show carbonyl stretches at 1728 cm⁻¹ and furan ring vibrations at 3050 cm⁻¹, confirming successful cyclization.
Advanced Synthetic Methodologies
Microwave-Assisted Synthesis
Coumarin-functionalized derivatives are synthesized via microwave irradiation of 8-methoxy-4-methyl-2-oxo-2H-coumarin-6-carbaldehyde with active methylene compounds. Solvent-free conditions at 300 W for 7 minutes produce [(8-methoxy-4-methyl-2-oxo-2H-coumarin-6-yl)methylidene]propanedinitrile with 85% yield. Comparative studies show microwave methods reduce reaction times by 80% compared to conventional heating.
Solid-Phase Synthesis Techniques
Immobilization of bromodimedone on Wang resin enables iterative synthesis of hexahydrobenzofuran libraries. Cleavage with trifluoroacetic acid/dichloromethane (1:9) yields products with >90% purity as verified by high-performance liquid chromatography (HPLC). This approach facilitates rapid screening of anticancer activity against NCI-60 cell lines.
Industrial Production Considerations
Catalytic System Design
Heterogeneous catalysts like zeolite-encapsulated piperidine improve recyclability in large-scale condensations. Five consecutive reaction cycles show <5% activity loss, with energy-dispersive X-ray spectroscopy (EDX) confirming no metal leaching.
Continuous Flow Reactor Optimization
Pilot-scale studies in microreactors demonstrate 92% conversion at 100°C with 2-minute residence time, compared to 75% conversion in batch reactors after 2 hours. Computational fluid dynamics modeling predicts 30% throughput increases through optimized channel geometries.
Comparative Analysis of Synthetic Methods
This analysis reveals microwave-assisted methods offer superior temporal efficiency, while DBU-catalyzed cyclizations provide excellent stereochemical control. Industrial adoption favors continuous flow systems combining microwave activation with heterogeneous catalysis.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 2,3,4,5,6,7-hexahydrobenzofuran, such as cyano, ester, amide, or imide ester groups .
Scientific Research Applications
2,3,4,5,6,7-Hexahydrobenzofuran has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antibacterial, antioxidant, and anti-inflammatory activities.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-hexahydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the presence of functional groups such as halogens, nitro, and hydroxyl groups at specific positions on the benzofuran ring . These functional groups enhance the compound’s ability to inhibit bacterial growth by interfering with essential bacterial enzymes and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Pharmacological Impact
- Degree of Saturation: Fully saturated derivatives (e.g., hexahydro) exhibit increased conformational rigidity and lipophilicity compared to partially hydrogenated analogs like tetrahydro or dihydro compounds. For example, menthofuran (tetrahydro) shows higher volatility and is used in flavoring, while dihydrobenzofuranones (e.g., CAS 16806-93-2) demonstrate stronger anticancer activity due to improved DNA intercalation .
- Substituent Effects: Methyl groups at C3 and C6 (menthofuran) enhance metabolic stability and insecticidal properties , whereas ketone functionalities (e.g., 4(5H)-benzofuranones) improve DNA-binding affinity, albeit weaker than daunorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
